4-Isopropoxy-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine
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Description
4-Isopropoxy-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine is a useful research compound. Its molecular formula is C19H26N4O4S and its molecular weight is 406.5. The purity is usually 95%.
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Biological Activity
4-Isopropoxy-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine, also known by its CAS number 946271-98-3, is a compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological mechanisms, and pharmacological implications of this compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C19H26N4O4S with a molecular weight of approximately 406.5 g/mol. The structure features a pyrimidine core substituted with an isopropoxy group and a piperazine moiety linked through a sulfonyl group to a methoxyphenyl ring.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Pyrimidine Core : Condensation reactions between aldehydes and amines are employed.
- Sulfonylation of Piperazine : A sulfonyl group is introduced to the piperazine ring.
- Nucleophilic Substitution : The piperazinyl sulfonamide is attached to the pyrimidine core.
- Final Alkylation : Isopropoxy and methyl groups are added through alkylation reactions under controlled conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to modulate enzyme activity and influence signal transduction pathways, potentially acting as an inhibitor for various enzymes involved in disease processes.
Pharmacological Studies
Research indicates that this compound exhibits significant pharmacological properties, including:
- Antibacterial Activity : Preliminary studies suggest moderate to strong antibacterial effects against various strains, such as Salmonella typhi and Bacillus subtilis.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory potential against acetylcholinesterase (AChE) and urease, showing promising results that suggest it could serve as a lead compound in drug development for treating conditions like Alzheimer's disease and certain infections.
Data Table: Biological Activity Summary
Case Studies
In one notable study, the compound was tested alongside other derivatives for its efficacy as an AChE inhibitor. Results indicated that it displayed a competitive inhibition profile with IC50 values significantly lower than those of standard inhibitors like thiourea, suggesting its potential as a therapeutic agent in neurodegenerative diseases.
Comparative Analysis
When compared to similar compounds within the same class, such as other piperazine derivatives or pyrimidine-based inhibitors, this compound exhibited unique binding characteristics and selectivity towards specific targets. This specificity may enhance its therapeutic potential while minimizing off-target effects.
Table: Comparison with Similar Compounds
Compound Name | Structure Type | Notable Activity |
---|---|---|
4-(4-(Butoxyphenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine | Sulfonamide derivative | Moderate AChE inhibition |
5-Methylpyrimidine derivatives | Pyrimidine derivatives | Antimicrobial properties |
Properties
IUPAC Name |
4-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propan-2-yloxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-14(2)27-19-13-18(20-15(3)21-19)22-9-11-23(12-10-22)28(24,25)17-7-5-16(26-4)6-8-17/h5-8,13-14H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCJRSTVGWMFRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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